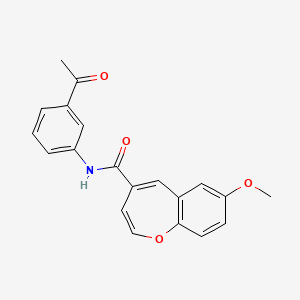

N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-13(22)14-4-3-5-17(11-14)21-20(23)15-8-9-25-19-7-6-18(24-2)12-16(19)10-15/h3-12H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCWVVMLBKHJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Acetylation of the Phenyl Ring: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the acetylated benzoxepine with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the acetyl group to an alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: It can be employed as a probe to study cellular processes and pathways.

Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Implications

Benzoxepine vs. This may enhance binding affinity to hydrophobic pockets in biological targets.

Synthetic Accessibility : The synthesis of N-(3-Acetylphenyl)acetamide achieved an 82% yield under standard conditions , whereas the benzoxepine derivative’s synthesis would require more complex steps (e.g., ring-forming reactions), which may reduce yield or scalability.

Spectroscopic Comparison

- N-(3-Acetylphenyl)acetamide exhibits distinct $ ^1H $-NMR signals at δ2.17 (acetyl CH3), δ2.52 (acetamide CH3), and aromatic protons between δ7.33–8.85 . The benzoxepine analog would likely show additional signals for the methoxy group (~δ3.8–4.0) and benzoxepine protons, though specific data are absent in the provided sources.

Biological Activity

N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxepine core with a methoxy group and an acetylphenyl moiety, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various enzymes and receptors due to structural similarities with known bioactive compounds:

- Target Interaction : Similar compounds have shown high affinity for multiple receptors, suggesting potential targets for this compound as well.

- Biochemical Pathways : The compound may influence several biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the antiproliferative effects of similar compounds, derivatives were tested against the MCF-7 breast cancer cell line. The most promising derivatives showed IC50 values ranging from 1.2 to 5.3 µM, indicating significant potential for further development as anticancer agents . This suggests that this compound may also exhibit similar or enhanced activity.

Q & A

Basic Questions

Q. What are the recommended synthesis protocols for N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step processes with strict control of reaction conditions. Key steps include:

- Reaction Optimization : Adjusting temperature (e.g., reflux at controlled temperatures) and pH to enhance intermediate formation. Microwave-assisted synthesis may improve efficiency .

- Purification : Column chromatography (as described for structurally related compounds) using solvents like dichloromethane/ethyl acetate gradients to isolate the final product .

- Characterization : Use NMR, HPLC, and mass spectrometry to verify purity and structure .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear NIOSH/EN 166-compliant goggles, gloves, and lab coats. Test gloves for chemical resistance before use .

- Ventilation : Use fume hoods to avoid inhaling dust/aerosols. Implement local exhaust ventilation during synthesis .

- Spill Management : Avoid dust generation; collect spills in sealed containers for disposal by licensed facilities .

Q. How should researchers characterize the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffer solutions (pH 3–10) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hours) .

- Data Analysis : Calculate half-life and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., methoxy or acetyl substituents) and test activity in target assays (e.g., enzyme inhibition). Compare results with analogs like N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide to assess substituent effects .

- Computational Modeling : Perform molecular docking to predict binding affinity changes with modifications .

Q. How can discrepancies in reported biological activities across studies be resolved?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use identical concentrations (e.g., 1–100 µM) and solvents (e.g., DMSO ≤0.1%) .

- Meta-Analysis : Compare datasets from independent studies to identify confounding factors (e.g., impurity profiles, isomerization) .

Q. What strategies can elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated derivatives to isolate interacting proteins. Validate targets via siRNA knockdown and rescue experiments .

- Pathway Analysis : Perform transcriptomic profiling (RNA-seq) on treated cells to map affected signaling pathways .

Q. How can researchers optimize yield in large-scale synthesis?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow chemistry for improved heat/mass transfer. Optimize catalyst loading (e.g., palladium-based catalysts for coupling reactions) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Safety and Compliance

Q. What are the guidelines for environmentally compliant disposal?

- Methodological Answer :

- Waste Segregation : Separate organic waste from aqueous layers. Neutralize acidic/basic residues before disposal .

- Documentation : Maintain records per EPA/TSCA regulations, including waste manifests and disposal certificates from licensed contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.